1-(Diphenylacetyl)-4-methylpiperazine
Description
1-(Diphenylacetyl)-4-methylpiperazine is a piperazine derivative characterized by a diphenylacetyl group attached to the nitrogen atom of the 4-methylpiperazine scaffold. The diphenylacetyl moiety consists of two aromatic phenyl rings linked via an acetyl group, conferring significant lipophilicity and steric bulk. Its molecular formula is C₁₉H₂₁N₂O, with a molecular weight of 293.4 g/mol. Piperazine derivatives are widely explored for diverse biological activities, including receptor modulation, antimicrobial effects, and enzyme inhibition .
Properties
Molecular Formula |
C19H22N2O |
|---|---|
Molecular Weight |
294.4 g/mol |
IUPAC Name |
1-(4-methylpiperazin-1-yl)-2,2-diphenylethanone |
InChI |
InChI=1S/C19H22N2O/c1-20-12-14-21(15-13-20)19(22)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11,18H,12-15H2,1H3 |
InChI Key |
IZRMMAFVFMFKSJ-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Canonical SMILES |
CN1CCN(CC1)C(=O)C(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
The table below compares 1-(Diphenylacetyl)-4-methylpiperazine with structurally analogous piperazine derivatives, highlighting substituent variations, molecular weights, and key activities:

*Hypothetical activity inferred from structural analogs.
Key Findings
Substituent Effects on Activity: Diphenylacetyl vs. Dichlorophenylethyl (BD1063): The diphenylacetyl group’s aromatic bulk may enhance nonpolar interactions with lipid-rich environments (e.g., CNS membranes), whereas BD1063’s dichlorophenylethyl group confers sigma receptor selectivity due to halogen-mediated hydrophobic interactions . Chloroindole Carbonyl (JNJ7777120): The electron-withdrawing chloroindole group likely improves histamine H4 receptor binding affinity compared to diphenylacetyl’s neutral acetyl linker . Bis(4-chlorophenyl)pyrrole (BM212): Chlorinated aromatic rings contribute to antimicrobial activity by disrupting mycobacterial membrane proteins (MmpL3) .
Herbicide Safener (1-(4-Fluorophenylthiocarbamoyl)-4-MP): The thiocarbamoyl group protects maize ALS enzymes from herbicide inhibition, a niche application distinct from diphenylacetyl’s inferred CNS focus .
Synthesis and Stability :
- Diphenylacetyl Synthesis : Likely involves acylation of 4-methylpiperazine with diphenylacetyl chloride, analogous to methods in (alkylation/Se coupling) and (patented diphenylethyl derivatization) .
- β-Cyclodextrin Complexation : Similar to –2, the diphenylacetyl derivative’s lipophilicity may necessitate host-guest complexes (e.g., β-cyclodextrin) to improve aqueous solubility .
Receptor Selectivity :
- Sigma-1 Antagonism (BD1063) : The dichlorophenylethyl group’s steric profile enables selective sigma-1 receptor binding (Ki < 100 nM), whereas diphenylacetyl’s bulkier structure may favor alternative targets .
- Histamine H4 Modulation (JNJ7777120) : The chloroindole carbonyl group’s planar geometry aligns with H4 receptor pockets, unlike diphenylacetyl’s flexible acetyl chain .
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